molecular formula C13H11IO B8277017 4-Iodo-2-methoxy-1,1'-biphenyl

4-Iodo-2-methoxy-1,1'-biphenyl

Cat. No. B8277017
M. Wt: 310.13 g/mol
InChI Key: JJTYVHMNTCTAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05985853

Procedure details

8 g of the product obtained in Stage B is dissolved at 40° C. in 60 ml of glacial acetic acid. Then a solution of 5 ml of concentrated sulphuric acid in 80 ml of water is added. The reaction medium is cooled down to 0° C. Then a solution of 2.77 g of sodium nitrite in 35 ml of water is added dropwise over one hour. Agitation is carried out for one hour at 0° C., and a solution of 13.33 g of potassium iodide, in 25 ml of water is added dropwise. The suspension obtained is maintained at 0° C. for one hour, brought to 10° C. over 40 minutes, maintained at 10° C. for one hour, and brought to 20° C. over 30 minutes. It is poured into water, and extraction is carried out with ethyl acetate. The organic phases are collected and washed (aqueous solution of NaHSO3 then NaHCO3). They are dried and evaporated under reduced pressure. The product obtained is chromatographed, eluting with a heptane-methylene chloride mixture (9-1) and 9.6 g of sought product is obtained, melting at 57° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
2.77 g
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Quantity
13.33 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)N.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:25].[K+]>C(O)(=O)C.O.C(OCC)(=O)C>[I:25][C:5]1[CH:7]=[CH:8][C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:3]([O:2][CH3:1])[CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.77 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
13.33 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension obtained
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 0° C. for one hour
Duration
1 h
WAIT
Type
WAIT
Details
brought to 10° C. over 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 10° C. for one hour
Duration
1 h
WAIT
Type
WAIT
Details
brought to 20° C. over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phases are collected
WASH
Type
WASH
Details
washed (aqueous solution of NaHSO3
CUSTOM
Type
CUSTOM
Details
They are dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
is chromatographed
WASH
Type
WASH
Details
eluting with a heptane-methylene chloride mixture (9-1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C=CC(=C(C1)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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